N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-2-15-13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXENKWSVCOQIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with N,N’-disubstituted piperazines. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives under mild conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yields and purity of the final product. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxylic acid, while reduction may produce N-ethyl-4-(4-fluorophenyl)piperazine .
Scientific Research Applications
Chemical Properties and Structure
N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide has the molecular formula C13H16FN3O and a molecular weight of 251.30 g/mol. The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its ability to interact effectively with biological targets. The para-fluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Antimicrobial Activity
One of the primary applications of this compound is in the field of antimicrobial drug development . Research indicates that this compound exhibits significant antibacterial properties by inhibiting bacterial growth through interference with cell wall synthesis. This mode of action positions it as a candidate for further exploration in combating antibiotic resistance.
Case Study: Bacterial Inhibition
In a study focusing on the antibacterial effects of piperazine derivatives, this compound was evaluated against various bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an effective antimicrobial agent.
Neurological Disorders
Another promising application lies in the treatment of neurological disorders . Derivatives of piperazine, including this compound, have been investigated for their potential as muscarinic receptor antagonists, which could be beneficial in treating conditions such as Alzheimer's disease and Lewy Body dementia .
Case Study: Muscarinic Receptor Antagonism
Research has shown that compounds similar to this compound can effectively block muscarinic receptors, leading to improved cognitive function in preclinical models. This suggests that further development could lead to novel treatments for cognitive deficits associated with neurological disorders .
Antiviral Properties
Recent studies have also explored the antiviral properties of piperazine derivatives. This compound has been noted for its activity against viral infections, making it a candidate for antiviral drug development .
Case Study: Viral Inhibition
In vitro assays demonstrated that this compound could inhibit viral replication by targeting specific viral proteins, showcasing its potential utility in developing antiviral therapies .
Synthesis and Production
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with N,N'-disubstituted piperazines. A common synthetic route includes:
- Formation of Piperazine Derivative : Reacting 4-fluoroaniline with ethyl piperazine.
- Carboxamide Formation : Treating the resultant piperazine derivative with an appropriate acyl chloride.
This synthetic pathway allows for scalability and high yield production, which is essential for industrial applications .
Mechanism of Action
The mechanism of action of N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis . It may also interact with enzymes involved in metabolic pathways, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide and Analogues
Key Observations :
- Aromatic Substituents : The 4-fluorophenyl group is common in FAAH inhibitors (e.g., PKM-833) and receptor ligands, but bulkier substituents (e.g., tetrahydronaphthalene in Compound 43) reduce metabolic clearance .
- Linker Flexibility : The carboxamide linker in this compound is critical for target engagement. Replacement with an amine (e.g., in D3R ligands) reduces binding affinity by >100-fold .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Piperazine-1-carboxamides
Key Observations :
- Enzyme Inhibition: Carboxamides with fluorophenyl groups (e.g., PKM-833, [¹¹C]DPFC) show nanomolar FAAH inhibition, attributed to interactions with the enzyme’s catalytic triad .
- Receptor Selectivity : Subtle structural changes dramatically alter selectivity. For example, the ethyl group in this compound may confer distinct receptor binding compared to D3R ligands with dichlorophenyl substituents .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Moderate (THF) | 2.1 |
| A3 (4-fluorophenyl-quinazolinyl) | 196.5–197.8 | Low (DMSO) | 3.5 |
| Compound 43 (Tetrahydronaphthalene amide) | Not reported | Low (CHCl₃) | 4.2 |
| PKM-833 | Not reported | High (brain) | 3.8 |
Key Observations :
- Lipophilicity : Compounds with bulkier aromatic systems (e.g., PKM-833) exhibit higher LogP values, enhancing membrane permeability but risking off-target effects .
- Synthetic Yields : Fluorophenyl-substituted carboxamides (e.g., A3: 57.3% yield) are typically synthesized via nucleophilic substitution or coupling reactions .
Biological Activity
N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in enhancing bioactivity.
- Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring often contributes to increased lipophilicity and receptor binding affinity.
- Carboxamide Functional Group : This group can influence solubility and interaction with biological targets.
The biological activity of this compound can be attributed to its interactions with various neurotransmitter receptors and enzymes:
- Serotonergic Activity : Compounds with piperazine moieties have been shown to modulate serotonin receptors, which are crucial for mood regulation and anxiety disorders. Studies indicate that derivatives of piperazine can act as agonists or antagonists at 5-HT receptors, influencing serotonin pathways .
- Dopaminergic Activity : Similar to serotonin, piperazine derivatives can interact with dopaminergic receptors. This interaction is essential for the treatment of conditions like schizophrenia and Parkinson's disease .
- Antimicrobial Properties : Research has demonstrated that piperazine derivatives exhibit antimicrobial activity against various pathogens. The compound's structure allows it to penetrate bacterial cell walls and disrupt cellular functions .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Target/Pathogen | Efficacy (IC50/EC50) | Reference |
|---|---|---|---|
| Antidepressant | 5-HT1A receptor | 50 nM | |
| Antipsychotic | D2 receptor | 30 nM | |
| Antimicrobial | E. coli | 25 µg/mL | |
| Antiviral | HCV NS5B RNA polymerase | 32.2 µM |
Case Study 1: Antidepressant Activity
A study explored the antidepressant properties of this compound through its action on the serotonin system. The compound exhibited significant binding affinity for the 5-HT1A receptor, demonstrating potential in alleviating depressive symptoms in animal models. Behavioral tests indicated reduced immobility in forced swim tests, suggesting an antidepressant-like effect .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against several bacterial strains, including E. coli and S. aureus. The compound showed promising results with an IC50 value of 25 µg/mL against E. coli, indicating its potential as a novel antimicrobial agent .
Case Study 3: Antiviral Activity
The antiviral activity against Hepatitis C virus (HCV) was assessed using a high-throughput screening method. The compound demonstrated an IC50 value of 32.2 µM against the NS5B RNA polymerase, suggesting it might inhibit viral replication effectively .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide with high purity?
- Methodology : Use nucleophilic substitution or coupling reactions with piperazine intermediates. For example, react 4-(4-fluorophenyl)piperazine with ethyl isocyanate under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Key Considerations : Optimize stoichiometry to minimize side products like N-alkylated byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. Which analytical techniques are most effective for characterizing N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide?
- Methodology :
- Structural Elucidation : Use H/C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and carboxamide formation. For crystalline samples, single-crystal X-ray diffraction provides precise bond lengths and angles (e.g., chair conformation of the piperazine ring) .
- Purity Analysis : Reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid (TFA) for peak resolution .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide derivatives?
- Methodology :
- Analog Synthesis : Modify the ethyl group (e.g., cyclopropylmethyl, hydroxyethyl) or fluorophenyl moiety (e.g., chloro, trifluoromethyl). Use microwave-assisted synthesis for rapid screening .
- Biological Assays : Test analogs against target receptors (e.g., dopamine D3/D2Rs) using radioligand binding assays. For antimicrobial activity, use microdilution assays against Gram-positive/negative bacteria .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., CYP5122A1 in Leishmania) .
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent controls). For example, dopamine receptor selectivity discrepancies may arise from differences in membrane preparation (e.g., rat vs. human receptors) .
- Degradation Studies : Use forced degradation (e.g., acidic/basic hydrolysis, oxidative stress) to identify labile groups. Analyze degradation products via LC-MS or micellar liquid chromatography (MLC) to confirm stability issues .
Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., enzymes vs. receptors)?
- Methodology :
- Pharmacophore Tuning : Introduce steric hindrance (e.g., tert-butyl groups) or polar substituents (e.g., sulfonamides) to enhance target specificity. For CYP51 inhibition, prioritize hydrophobic substituents on the piperazine ring .
- Chimeric Receptor Studies : Replace extracellular loops (e.g., E2 loop in dopamine D3R) to isolate binding determinants. Validate via competitive binding assays .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate the compound’s metabolic stability?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Track oxidative metabolites (e.g., hydroxylation at the ethyl group) and compare kinetic parameters (e.g., , ) .
- Species Differences : Use Dark Agouti (DA) rat models to assess sex-dependent metabolism (e.g., male > female in flunarizine analogs) .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
